N-(3,5-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide
Description
N-(3,5-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-24-17-6-4-5-16(13-17)22-7-9-23(10-8-22)20(27)21-15-11-18(25-2)14-19(12-15)26-3/h4-6,11-14H,7-10H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPVSJZHVUASJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=S)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 3,5-dimethoxyaniline with 3-methoxybenzyl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with piperazine and thiophosgene to yield the final product. The reaction conditions usually include:
- Solvent: Dichloromethane or similar organic solvent
- Temperature: Room temperature to reflux conditions
- Catalysts: Base such as triethylamine
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for conditions like anxiety, depression, or other neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets such as receptors or enzymes. It may modulate the activity of neurotransmitters or inhibit certain enzymatic pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide
- N-(3,5-dimethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide
Uniqueness
N-(3,5-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its pharmacological profile and chemical reactivity compared to similar compounds.
Biological Activity
N-(3,5-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 356.47 g/mol
Research indicates that compounds with similar piperazine structures often exhibit various mechanisms of action, including:
- Receptor Binding : Many piperazine derivatives act as ligands for neurotransmitter receptors (e.g., serotonin and dopamine receptors), which may contribute to their psychoactive effects.
- Anticancer Activity : Some studies suggest that modifications in the phenyl groups can enhance cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
1. Anticancer Activity
Several studies have explored the anticancer potential of piperazine derivatives. For instance, compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-15 | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Inhibition of cell proliferation |
| A549 | 10.0 | ROS production and mitochondrial dysfunction |
2. Antimicrobial Activity
The compound has also shown potential antimicrobial properties. In vitro studies demonstrated efficacy against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
3. Neuropharmacological Effects
Piperazine derivatives are often studied for their neuropharmacological effects. Preliminary assessments indicate that this compound may influence serotonin and dopamine pathways, potentially aiding in conditions like anxiety and depression.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against human colorectal carcinoma cells (HCT-15). The compound was administered in varying concentrations over 48 hours, revealing a dose-dependent reduction in cell viability with an IC50 value of 12.5 µM. Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases.
Case Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, this compound was tested against common pathogenic bacteria. The results showed significant inhibition of growth for both Staphylococcus aureus and Escherichia coli at MIC values of 32 µg/mL and 64 µg/mL respectively. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
